molecular formula C10H11N3O B12124011 Quinoline, 4-hydrazinyl-8-methoxy-

Quinoline, 4-hydrazinyl-8-methoxy-

Cat. No.: B12124011
M. Wt: 189.21 g/mol
InChI Key: ITOQFRYFITVFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 4-hydrazinyl-8-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various alkaloids and synthetic drugs. The addition of hydrazinyl and methoxy groups to the quinoline structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-hydrazinyl-8-methoxy- typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxyquinoline.

    Hydrazination: The 8-methoxyquinoline is reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 4-position.

    Purification: The product is then purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Quinoline, 4-hydrazinyl-8-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-hydrazinyl-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

    Azo and Azoxy Derivatives: Formed through oxidation reactions.

    Hydrazine Derivatives: Resulting from reduction reactions.

    Substituted Quinoline Derivatives: Produced through various substitution reactions.

Scientific Research Applications

Quinoline, 4-hydrazinyl-8-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 4-hydrazinyl-8-methoxy- involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes, such as kinases and proteases, which play crucial roles in cellular processes.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Methoxyquinoline: A derivative with enhanced biological activity.

    4-Hydrazinylquinoline: Another derivative with potential antimicrobial properties.

Uniqueness

Quinoline, 4-hydrazinyl-8-methoxy- stands out due to the combined presence of hydrazinyl and methoxy groups, which confer unique chemical reactivity and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(8-methoxyquinolin-4-yl)hydrazine

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-3-7-8(13-11)5-6-12-10(7)9/h2-6H,11H2,1H3,(H,12,13)

InChI Key

ITOQFRYFITVFLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.